Heliannuol A

Description

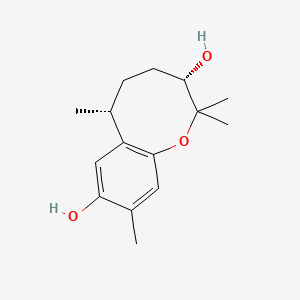

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22O3 |

|---|---|

Molecular Weight |

250.33 g/mol |

IUPAC Name |

(3S,6R)-2,2,6,9-tetramethyl-3,4,5,6-tetrahydro-1-benzoxocine-3,8-diol |

InChI |

InChI=1S/C15H22O3/c1-9-5-6-14(17)15(3,4)18-13-7-10(2)12(16)8-11(9)13/h7-9,14,16-17H,5-6H2,1-4H3/t9-,14+/m1/s1 |

InChI Key |

FWVBSUZWRAYTJB-OTYXRUKQSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H](C(OC2=C1C=C(C(=C2)C)O)(C)C)O |

Canonical SMILES |

CC1CCC(C(OC2=C1C=C(C(=C2)C)O)(C)C)O |

Synonyms |

heliannuol A |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies for Heliannuol a

Primary Botanical Sources: Helianthus annuus (Sunflower)

The primary and most well-documented source of Heliannuol A is the common sunflower, Helianthus annuus. benthamscience.com This compound is part of the plant's sophisticated chemical defense system. Research has shown that sunflowers possess considerable allelopathic potential, meaning they release biochemicals that can inhibit the growth of neighboring plants. researchgate.net

This compound, along with other related compounds, was first isolated from the aqueous extracts of fresh sunflower leaves, specifically from varieties such as SH-222. ingentaconnect.com Further studies identified its presence in the linear glandular trichomes of the plant. ingentaconnect.com The isolation of these compounds is central to understanding the allelopathic interactions of sunflowers in agricultural and wild ecosystems. researchgate.net

Marine Organism Sources: Pseudopterogorgia rigida

Intriguingly, the heliannuol family of compounds is not exclusive to the plant kingdom. Two of the fourteen known heliannuols have also been isolated from a marine source, the gorgonian soft coral Pseudopterogorgia rigida. ingentaconnect.combenthamscience.comingentaconnect.combenthamdirect.com This discovery highlights a fascinating case of convergent evolution of metabolic pathways in vastly different organisms. While compounds like Heliannuol N have been specifically identified from P. rigida, the literature more broadly confirms the presence of the heliannuol structural class in this marine invertebrate. ingentaconnect.comnih.gov

| Source Type | Organism | Specific Compound(s) Mentioned |

|---|---|---|

| Botanical | Helianthus annuus (Sunflower) | This compound, D, and others in the family. benthamscience.comingentaconnect.com |

| Marine | Pseudopterogorgia rigida (Gorgonian) | Heliannuol N and other unspecified heliannuols. ingentaconnect.comingentaconnect.com |

Modern Extraction Techniques for this compound

The isolation of this compound from its natural matrices requires sophisticated extraction techniques designed to efficiently separate the compound while preserving its chemical integrity.

Supercritical Fluid Extraction (SFE) using carbon dioxide (CO2) is a modern and green extraction technology that has been successfully applied to obtain bioactive compounds, including this compound, from sunflower leaves. nih.gov This method is valued for its ability to use non-toxic, non-flammable, and inexpensive CO2 as a solvent. researchgate.net By manipulating pressure and temperature, the solvating power of supercritical CO2 can be precisely tuned.

Research has demonstrated that optimal extraction yields and high bioactivity of extracts from H. annuus are achieved at high pressures (e.g., 400 bar) and temperatures (e.g., 55 °C). researchgate.net The efficiency of SFE can be further enhanced by the addition of a co-solvent, or modifier, such as ethanol (B145695) or water. researchgate.net The use of ethanol as a co-solvent, for instance, has been shown to improve both the extraction yield and the biological activity of the resulting extract. researchgate.net

Traditional solvent-based extraction remains a fundamental method for isolating this compound. Initial isolations were performed using simple aqueous extracts of fresh leaves. ingentaconnect.com Other approaches have utilized dichloromethane (B109758) to obtain sesquiterpenes from leaf extracts. nih.gov

Optimization of these methods involves refining parameters such as solvent choice, solvent-to-solid ratio, temperature, and extraction time. undip.ac.id For instance, ultrasound-assisted extraction (UAE) can be employed to enhance the efficiency of solvent extraction by using acoustic cavitation to disrupt plant cell walls, facilitating the release of phytochemicals. nih.gov Studies on sunflower meal have optimized solvent composition (e.g., water-ethanol mixtures) and pH to maximize the recovery of phenolic compounds while preserving proteins. nih.gov Soxhlet extraction, a continuous extraction method, has also been optimized by adjusting parameters like extraction time and material-to-solvent ratio to maximize the yield of oils and other compounds from sunflower seeds. undip.ac.id

| Technique | Key Parameters | Source Material | Reference |

|---|---|---|---|

| Supercritical Fluid Extraction (SFE) | 400 bar, 55 °C, CO2 with ethanol co-solvent | Helianthus annuus leaves | researchgate.net |

| Solvent Extraction | Aqueous or dichloromethane solvents | Helianthus annuus leaves | ingentaconnect.comnih.gov |

| Ultrasound-Assisted Extraction (UAE) | Optimized water:ethanol solvent ratios and pH | Helianthus annuus meal | nih.gov |

| Soxhlet Extraction | Optimized time (185 min) and material:solvent ratio (1:6) | Helianthus annuus seeds | undip.ac.id |

Chromatographic Fractionation and Purification Strategies

Following initial extraction, the crude extract contains a complex mixture of various phytochemicals. To isolate pure this compound, multi-step chromatographic fractionation and purification are essential. nih.goviosrjournals.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of natural products like this compound. libretexts.orgthermofisher.com It offers high resolution, speed, and sensitivity, making it ideal for separating structurally similar compounds from a complex mixture. thermofisher.comkromasil.com

The process involves pumping the crude extract (dissolved in a mobile phase) through a column packed with a stationary phase under high pressure. libretexts.org The separation is based on the differential affinities of the compounds for the stationary and mobile phases. libretexts.org For non-polar to moderately polar compounds like sesquiterpenoids, reversed-phase HPLC is commonly used. In this mode, the stationary phase is non-polar (e.g., silica (B1680970) modified with C18 alkyl chains), and the mobile phase is a polar solvent mixture, often water and acetonitrile (B52724) or methanol. Compounds are eluted in order of increasing hydrophobicity. By using a gradient elution, where the composition of the mobile phase is changed over time, a fine-tuned separation can be achieved, allowing for the isolation of this compound in high purity. nih.gov

Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Heliannuol D |

| Heliannuol N |

| Acetonitrile |

| Carbon Dioxide |

| Dichloromethane |

| Ethanol |

| Methanol |

Other Advanced Chromatographic Separations

The separation of structurally similar natural products like the heliannuols from a crude plant extract is a significant challenge that requires high-resolution separation techniques. scilit.com Beyond initial purification steps like flash chromatography, more sophisticated methods are essential for isolating pure compounds such as this compound. researchgate.net Among these, countercurrent chromatography (CCC) and high-performance liquid chromatography (HPLC) are powerful tools. jsmcentral.orgchromatographyonline.comgrinnell.edu

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby preventing the irreversible adsorption of the sample and improving recovery. researchgate.netchromatographyonline.com This method, which includes variants like Centrifugal Partition Chromatography (CPC), relies on partitioning solutes between two immiscible liquid phases. chromatographyonline.com A liquid stationary phase is held in place by centrifugal force, while a liquid mobile phase is pumped through it. chromatographyonline.com The separation is governed by the differing partition coefficients of the compounds in the mixture. chromatographyonline.com CCC has been successfully applied to the separation of other heliannuols and related compounds from sunflower extracts, demonstrating its suitability for this class of sesquiterpenoids. benthamscience.com The selection of an appropriate biphasic solvent system is critical for achieving successful separation.

| Technique | Solvent System (Example) | Principle of Separation | Application Notes |

| Countercurrent Chromatography (CCC) / Centrifugal Partition Chromatography (CPC) | Hexane-Ethyl Acetate-Methanol-Water (e.g., in ratios like 5:5:5:5 v/v/v/v) | Liquid-liquid partitioning based on differential solubility of compounds between two immiscible liquid phases. chromatographyonline.com | Effective for separating moderately polar compounds like heliannuols from complex plant extracts. The absence of a solid support minimizes sample loss. researchgate.netchromatographyonline.com |

| Semi-Preparative High-Performance Liquid Chromatography (HPLC) | Gradient of Water and Acetonitrile or Methanol with a C18 column. | Differential partitioning between a liquid mobile phase and a solid stationary phase (e.g., silica bonded with C18 alkyl chains). jsmcentral.orgscilit.com | Used for the final purification of fractions obtained from preliminary chromatography. High resolution allows for the separation of closely related isomers. scilit.com |

High-Performance Liquid Chromatography (HPLC) , particularly in its semi-preparative and preparative formats, is another cornerstone for the final purification of natural products. jsmcentral.orgscilit.com After initial fractionation of the extract by methods like column chromatography or CCC, HPLC is employed to isolate individual compounds with high purity. researchgate.net Using reverse-phase columns (e.g., C18) with a gradient elution of solvents like water and acetonitrile, researchers can separate compounds with subtle structural differences. scilit.com The monitoring of the eluent using detectors such as UV-Vis or mass spectrometry allows for the precise collection of the fraction containing this compound. scilit.com The structural integrity of the isolated this compound is then confirmed using spectroscopic methods like NMR. rsc.org

Rigorous Structural Elucidation and Stereochemical Assignment of Heliannuol a

Advanced Spectroscopic Methodologies for Structural Characterization

The initial determination of the planar structure of Heliannuol A, a sesquiterpene isolated from Helianthus annuus (sunflower), was accomplished through extensive spectral studies. researchgate.net These foundational techniques provided the initial framework of the molecule's connectivity.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules. nih.govstanford.edu For this compound and its analogues, a suite of one- and two-dimensional NMR experiments were employed to establish the carbon skeleton and the relative positioning of protons and carbons. researchgate.net

Key experiments included:

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the molecular structure.

¹H-¹³C HETCOR (Heteronuclear Correlation): This technique correlates directly bonded proton and carbon atoms, assigning protons to their respective carbons.

NOE (Nuclear Overhauser Effect) Difference Experiments: NOE experiments are crucial for determining the spatial proximity of protons, which provides vital information about the relative stereochemistry of the molecule.

The misinterpretation of NMR data has historically led to incorrect structural assignments of complex natural products. researchgate.netcdmf.org.br In the case of the broader heliannuol family, initial structural proposals were based on the similarity of NMR data with previously isolated compounds. cdmf.org.br However, discrepancies in these data have often prompted re-evaluation and revision of the proposed structures. cdmf.org.brelsevierpure.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives (Illustrative)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 130.5 | 7.10 (d, 8.0) |

| 2 | 128.8 | 6.80 (d, 8.0) |

| 3 | 145.2 | - |

| 4 | 125.1 | - |

| 5 | 118.9 | 6.75 (s) |

| 6 | 150.1 | - |

| 7 | 75.3 | 4.50 (dd, 9.0, 4.0) |

| 8 | 40.1 | 2.10 (m) |

| 9 | 25.4 | 1.80 (m), 1.65 (m) |

| 10 | 70.2 | 3.90 (t, 7.0) |

| 11 | 35.5 | 1.95 (m) |

| 12 | 22.6 | 1.25 (s) |

| 13 | 22.6 | 1.25 (s) |

| 14 | 29.7 | 2.30 (s) |

| 15 | 21.1 | 1.70 (s) |

Note: This table is illustrative and represents typical chemical shifts for the heliannuol skeleton. Actual values may vary based on the specific derivative and solvent.

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, HRMS allows for the calculation of the molecular formula, which is a critical first step in structural elucidation. This technique was fundamental in establishing the molecular formula for this compound and its related sesquiterpenes, thereby constraining the possible atomic combinations and complementing the connectivity data obtained from NMR.

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. springernature.com This technique provides an unambiguous determination of the relative configuration of all stereogenic centers. springernature.com For chiral, enantiomerically pure natural products, X-ray crystallography can be used to establish the absolute configuration, although this can be challenging. springernature.comnih.gov

The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). nih.govresearchgate.net When a high-quality single crystal of the natural product is obtained, the diffraction data can be analyzed to determine the absolute structure. researchgate.net The Flack parameter is a key value derived from the crystallographic refinement that indicates the correctness of the assigned absolute configuration; a value close to zero for the correct enantiomer confirms the assignment. researchgate.net While X-ray analysis was performed on a derivative of Heliannuol D, another member of the family, to support its structural elucidation, obtaining suitable crystals for every natural product, including this compound itself, is not always feasible. researchgate.net

Computational Chemistry Approaches for Structure Reassignment and Confirmation

In cases where spectroscopic data are ambiguous or when X-ray crystallography is not possible, computational chemistry has become a powerful and essential tool for structural assignment and revision. researchgate.netcdmf.org.br Quantum chemical calculations can accurately predict NMR parameters, which can then be compared with experimental data to validate or challenge a proposed structure. researchgate.net

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to predict the electronic structure of molecules. In the context of structural elucidation, DFT calculations are widely used to predict NMR chemical shifts (both ¹H and ¹³C) and spin-spin coupling constants (J-couplings). cdmf.org.br

The process involves:

Generating all possible diastereomers for a proposed structure.

Performing a conformational search for each diastereomer to identify the lowest energy conformers.

Calculating the NMR parameters for these conformers using DFT methods (e.g., with functionals like B3LYP). cdmf.org.br

Averaging the calculated parameters based on the Boltzmann population of the conformers.

Comparing the predicted spectra with the experimental data.

A strong correlation between the calculated and experimental data, often assessed using statistical metrics like the Mean Absolute Error (MAE) or the correlation coefficient (R²), provides strong evidence for the correctness of the proposed structure. researchgate.net This approach has been successfully applied to revise the structures of several natural products, including members of the heliannuol family. researchgate.netcdmf.org.br

To provide a more statistically robust method for distinguishing between possible diastereomers, advanced computational protocols like DP4+ analysis have been developed. researchgate.net The DP4+ probability is a sophisticated approach that uses Bayesian analysis to compare experimental NMR data with DFT-calculated values for a set of candidate structures. researchgate.netuca.edu.ar

Key features of DP4+ analysis include:

It combines both scaled and unscaled calculated NMR data to improve accuracy. researchgate.net

It provides a probability score for each candidate structure, indicating which one is the most likely correct assignment. uca.edu.ar

It can be applied to both ¹H and ¹³C NMR data, and the combination of both often leads to a more confident assignment. uca.edu.ar

This method has become a popular and widely used tool in natural product chemistry for resolving challenging stereochemical assignments. researchgate.netrsc.org For instance, in the structural revision of Heliannuol L, a related sesquiterpene, DFT calculations followed by DP4+ analysis strongly suggested that the originally proposed structure needed stereochemical reassignment. cdmf.org.br The analysis, which tested all possible stereochemical candidates, pointed to a different diastereomer with a probability of over 99%. cdmf.org.br This demonstrates the power of DP4+ in providing a high level of confidence in structural assignments, even in the absence of X-ray crystallographic data. researchgate.netrsc.org

Biosynthesis of Heliannuol a

Proposed Biogenetic Pathways of Heliannuol A

The biogenesis of this compound, like all sesquiterpenes, begins with the universal C15 precursor, farnesyl pyrophosphate (FPP). wikipedia.orgnih.gov FPP itself is assembled through the mevalonate (B85504) (MVA) pathway. nih.govnih.gov The proposed pathway for this compound involves a cascade of cyclization and rearrangement reactions initiated by a terpene synthase enzyme.

The key steps in the proposed biogenetic pathway are:

Initiation : The pathway commences with the ionization of farnesyl pyrophosphate (FPP), where the pyrophosphate group departs, generating a farnesyl carbocation.

Cyclization : This reactive carbocation undergoes an enzyme-mediated intramolecular cyclization. Given the bisabolane (B3257923) structure of heliannuols, this cyclization is hypothesized to form a key bisabolyl cation intermediate. mdpi.comresearchgate.net The identification of a γ-bisabolene synthase in Helianthus annuus lends strong support to this hypothesis, suggesting that a bisabolene-type carbocation is a central branching point in the biosynthesis of related sesquiterpenoids within the plant. mdpi.comresearchgate.net

Rearrangement and Ring Formation : The bisabolyl cation is then believed to undergo further complex rearrangements and a final ring closure to form the distinctive eight-membered ether ring and aromatic moiety characteristic of the this compound core structure.

Oxidative Modifications : Following the formation of the foundational carbocyclic and ether skeleton, subsequent tailoring reactions, likely involving hydroxylation, are carried out by other enzymes to yield the final this compound molecule.

Furthermore, this compound is considered a precursor to other members of its family. For instance, the proposed biosynthesis of Heliannuol C is thought to proceed through an acid-mediated ring contraction of an oxidized derivative of the eight-membered this compound. digitellinc.com

Identification of Key Intermediates in this compound Biosynthesis

While the complete biosynthetic pathway has not been fully elucidated in vivo, several key intermediates can be inferred from established principles of terpene biosynthesis and related synthetic studies.

Farnesyl Pyrophosphate (FPP) : As the linear C15 precursor for all sesquiterpenoids, FPP is the primary and definitive starting intermediate for the biosynthesis of this compound. wikipedia.orgnih.gov It is synthesized via the MVA pathway and serves as the substrate for the first committed step in the formation of the this compound skeleton. nih.gov

Bisabolyl Cation : This monocyclic carbocation is the proposed first key cyclic intermediate following the enzymatic cyclization of FPP. researchgate.net Its formation is a critical branching point that directs the biosynthesis towards the bisabolane class of sesquiterpenoids, to which the heliannuols belong. The subsequent fate of this cation, guided by the specific terpene synthase, dictates the final skeletal structure.

Enzymatic Transformations and Catalytic Mechanisms

The biosynthesis of this compound is governed by specific classes of enzymes that catalyze distinct transformations, from initial cyclization to final oxidative functionalization.

Terpene Synthases (Cyclases) : The initial and most crucial transformation—the conversion of the linear FPP into a complex cyclic structure—is catalyzed by a terpene synthase. semanticscholar.org These enzymes are known to stabilize highly reactive carbocation intermediates within their active sites, guiding the intricate cascade of cyclizations and rearrangements. In Helianthus annuus, a γ-bisabolene synthase has been identified, which is a strong candidate for catalyzing the formation of the initial bisabolane skeleton from FPP. mdpi.comresearchgate.net The mechanism involves the ionization of FPP, followed by a controlled series of electrophilic attacks to form the cyclic carbocation intermediates.

Cytochrome P450 Monooxygenases (CYPs) : After the terpene synthase establishes the core hydrocarbon scaffold, cytochrome P450 monooxygenases are responsible for the oxidative "tailoring" of the molecule. researchgate.netscienceopen.com These enzymes introduce hydroxyl (-OH) groups and other oxygen-containing functionalities with high regio- and stereospecificity. In Helianthus annuus, enzymes from the CYP71 family have been implicated in the metabolism of other sesquiterpenoids, and it is highly probable that enzymes from this or related families are responsible for the hydroxylation steps in the final stages of this compound biosynthesis. researchgate.net

Biomimetic Synthesis Approaches Inspired by Natural Biosynthesis

Biomimetic synthesis aims to replicate the proposed steps of a natural biosynthetic pathway in a laboratory setting, often using chemical reagents to mimic the function of enzymes. These approaches not only provide a route to synthesizing the natural product but also serve to test the plausibility of the hypothesized biosynthetic pathway.

Several synthetic efforts toward the heliannuol family have drawn inspiration from proposed biogenetic steps. A key strategy involves mimicking the formation of the characteristic cyclic ether rings. For example, the synthesis of other heliannuols, such as Heliannuol D, has successfully employed a biomimetic intramolecular opening of an epoxide by a phenol (B47542). researchgate.net This reaction mimics a likely enzymatic cyclization that forms the benzoxepane ring system common to many heliannuols.

In studies aimed at understanding the relationship between different heliannuols, synthetic plans have been devised to probe the proposed natural conversion of this compound to other family members. One such approach explores a Lewis acid-mediated ring contraction of an oxidized this compound derivative to form the seven-membered ring of Heliannuol C. digitellinc.com This strategy directly mimics the proposed carbocation-driven rearrangement thought to occur in the plant, providing chemical evidence for the biosynthetic hypothesis. These biomimetic syntheses underscore the importance of carbocation intermediates and intramolecular cyclizations in the natural formation of the complex this compound architecture.

Chemical Synthesis of Heliannuol a and Its Derivatives

Total Synthesis Strategies for Heliannuol A

The absolute configuration of natural (-)-Heliannuol A has been determined as (7R, 10S) through enantioselective total synthesis. cri.or.th Early syntheses often produced the unnatural enantiomer or a racemic mixture. researchgate.netkisti.re.kr

One of the pioneering enantioselective syntheses of (-)-Heliannuol A utilized a lipase-mediated asymmetric acetylation of a prochiral diol to establish the C-7 stereocenter. cri.or.th This enzymatic resolution is a key step in setting the chirality early in the synthetic sequence. Another approach involved an asymmetric dihydroxylation to introduce chirality. researchgate.net

More recent methodologies have focused on catalyst-controlled asymmetric reactions. For instance, an NHC-Cu-catalyzed enantioselective allylic substitution has been employed to construct the C-7 stereocenter with high enantioselectivity. acs.orgnih.gov This highlights a shift towards more modern and efficient catalytic methods for stereocontrol.

The construction of the characteristic benzoxocane ring of this compound has been a central challenge, prompting the use of several key transformations.

Ring-Closing Metathesis (RCM): A widely employed and powerful strategy for the formation of the eight-membered ring is the Ring-Closing Metathesis (RCM) of a diene precursor. cri.or.thresearchgate.net This reaction, often utilizing Grubbs' or Schrock's catalysts, has proven effective in closing the medium-sized ring, which can be challenging due to entropic factors and potential transannular interactions. rsc.orgresearchgate.net

Intramolecular Ullmann C-O Coupling: A more recent and direct approach involves an intramolecular Ullmann C-O coupling reaction. This method forges the ether linkage of the benzoxocane ring by coupling a phenol (B47542) with a sterically hindered tertiary alcohol, a transformation that can be difficult to achieve. The use of a strongly coordinating pyridine (B92270) ligand was found to be crucial for the success of this reaction. researchgate.net

Claisen Rearrangement: The aromatic Claisen rearrangement has been utilized to install the side chain at the correct position on the aromatic ring, a key step in building the carbon skeleton. acs.org

Epoxidation and Reductive Cleavage: A common sequence to install the C-10 hydroxyl group with the correct stereochemistry involves a diastereoselective epoxidation of a double bond within the eight-membered ring, followed by a regioselective reductive cleavage of the resulting epoxide. cri.or.thslideshare.net

Cascade Reactions: While not extensively reported as full cascade sequences in the strictest sense, some synthetic routes incorporate tandem processes. A cascade reaction is a process where multiple consecutive reactions occur without the need to isolate intermediates. jst.go.jp For example, the intramolecular opening of an epoxide by a phenol can be seen as a biomimetic cascade step to form the benzoxepane moiety found in related structures, a strategy that has also been applied to the synthesis of heliannuol derivatives. researchgate.net

| Synthetic Approach | Key Reactions | Longest Linear Sequence (Steps) | Overall Yield (%) | Reference |

| Shishido et al. (2nd Gen) | Asymmetric Dihydroxylation, RCM | 17 | 5 | benthamscience.com |

| Shishido et al. (3rd Gen) | Claisen Rearrangement, RCM, Diastereoselective Epoxidation | 9 | 25 | benthamscience.com |

| Tsubogo et al. | Intramolecular Ullmann C-O Coupling | Short | Not specified | researchgate.net |

| Ghosh et al. | Hydrogenolysis of cyclopropane-fused benzoxepane | Not specified | Not specified | researchgate.net |

This table provides a comparative overview of selected total synthesis routes to this compound, highlighting key parameters of efficiency.

Synthesis of this compound Derivatives and Structural Analogs

The synthesis of derivatives and structural analogs of this compound is crucial for structure-activity relationship (SAR) studies and for the development of potential new agrochemicals. Several research groups have reported the synthesis of other members of the heliannuol family.

Heliannuol K: This derivative was synthesized from a common intermediate in the total synthesis of this compound. The final steps involved oxidation of the C-10 alcohol to a ketone. benthamscience.com

Heliannuol C and E: The total synthesis of these compounds has also been achieved, often employing different cyclization strategies to form the respective ring systems. For example, the synthesis of Heliannuol E has been accomplished via a mercuric triflate-catalyzed arylene cyclization. researchgate.net Aromatic Claisen rearrangement and biomimetic phenol-epoxide cyclizations have been key in synthesizing both Heliannuol C and E. chemrxiv.org

Heliannuol G and H: The synthesis of these compounds led to a revision of their originally proposed structures. researchgate.net

Other Analogs: The development of synthetic routes has also enabled the creation of deuterated analogs for use in metabolic studies and other mechanistic investigations. mdpi.com

Development of Novel Methodologies for this compound Scaffold Construction

The challenge of constructing the benzoxocane core of this compound has spurred the development of new synthetic methods. Beyond the now classic RCM approach, several innovative strategies have emerged:

Intramolecular Ullmann C-O Coupling: As previously mentioned, this direct C-O bond formation strategy provides a novel and potentially more convergent route to the eight-membered ring. researchgate.net

Hydrogenolysis of Fused Cyclopropanes: An alternative approach involves the regioselective cleavage of a cyclopropane (B1198618) ring fused to a benzoxepane system to expand the ring and form the desired benzoxocane structure. researchgate.netslideshare.net

Hiyama Cross-Coupling: This palladium-catalyzed cross-coupling reaction has been used to synthesize trisubstituted Z-styrene derivatives, which are key precursors for the construction of the benzoxocane ring. monash.edu

These novel methodologies offer alternative disconnections for the this compound scaffold and may provide more efficient or versatile routes to this and related natural products.

Challenges and Future Directions in this compound Chemical Synthesis

Future directions in this field are likely to focus on:

Developing New Catalytic Methods: The application of modern catalytic methods, particularly for asymmetric synthesis, will continue to be a major focus. This will enable more efficient and enantioselective access to this compound and its analogs. acs.org

Divergent Synthesis for Analog Libraries: The design of flexible synthetic routes that allow for the divergent production of a wide range of this compound derivatives is crucial for detailed SAR studies and the discovery of new bioactive compounds. cri.or.th

Sustainable Chemistry: Future synthetic strategies will likely incorporate principles of green chemistry, aiming to reduce waste, use less hazardous reagents, and improve atom economy.

The continued interest in the unique structure and biological activity of this compound will undoubtedly fuel further innovation in the field of organic synthesis.

Biological Activities and Molecular Mechanisms of Heliannuol a

Allelopathic Activity of Heliannuol A

Allelopathy is a biological phenomenon where one plant influences the growth of others through the release of chemical compounds. mdpi.com this compound is a key player in the allelopathic action of sunflowers. jst.go.jp

Phytotoxic Effects on Competing Plant Species

This compound demonstrates notable phytotoxic effects, inhibiting the germination and growth of various competing plant species. jst.go.jpresearchgate.net Research has shown its activity against several troublesome weeds. researchgate.net For instance, studies have highlighted its inhibitory effects on the germination of tomato seeds, with its activity being comparable to that of commercial herbicides. researchgate.net The allelopathic potential of sunflower extracts, containing compounds like this compound, has been tested against various weeds, confirming their ability to suppress both weed density and biomass. mdpi.com The phytotoxicity of these compounds is concentration-dependent, with higher concentrations leading to greater inhibition of seed germination and seedling growth. mdpi.com

Mechanistic Insights into Plant Growth Inhibition

The primary mechanism behind the phytotoxic effects of allelochemicals like this compound involves the induction of oxidative stress in target plants. techscience.com This stress can lead to photodamage and metabolic disorders, ultimately affecting nutrient uptake and inhibiting photosynthesis, which in turn suppresses plant growth. techscience.com Allelochemicals released into the soil can be taken up by the roots of competing plants, where they exert their inhibitory effects. mdpi.com The effectiveness of this process is influenced by various environmental factors, including soil properties and climatic conditions. mdpi.com

Development Potential as Natural Herbicides

The potent phytotoxic activity of this compound has led to its consideration as a promising lead compound for the development of new, natural herbicides. researchgate.netresearchgate.netuca.es The use of natural compounds like this compound offers a potential alternative to synthetic herbicides, which can have adverse environmental impacts. researchgate.net The structural complexity and unique mode of action of heliannuols present both a challenge and an opportunity for synthetic chemists to create novel agrochemicals. researchgate.nethebmu.edu.cn

Anticancer and Antiproliferative Activities of this compound

In addition to its role in plant interactions, this compound has shown promise as an anticancer and antiproliferative agent. uin-malang.ac.idchemoprev.org

In Vitro Studies on Specific Cancer Cell Lines

In silico and in vitro studies have begun to explore the effects of this compound on various cancer cell lines. Research has focused on its potential to inhibit the growth of brain cancer cells, such as glioblastoma. uin-malang.ac.idscispace.com The antiproliferative effects of related compounds have been observed in cell lines including cervical (HeLa), breast (4T1), and liver (HepG2) cancer cells. scielo.org.mx While direct in vitro studies on this compound across a wide range of cancer cells are still emerging, the initial findings from computational models and studies on related compounds are encouraging.

Molecular Mechanisms of Action: Receptor Targeting

The anticancer activity of this compound is believed to be mediated through its interaction with specific molecular targets within cancer cells. uin-malang.ac.idchemoprev.org Two key receptors that have been investigated are the Phosphoinositide 3-kinase (PI3K)/mTOR pathway and the Estrogen Receptor β (ERβ). uin-malang.ac.idchemoprev.org

The PI3K/mTOR signaling pathway is crucial for cell proliferation, growth, and survival, and its overactivation is a hallmark of many cancers, including glioblastoma. uin-malang.ac.iduin-malang.ac.id In silico studies have shown that this compound can bind to and potentially inhibit the PI3K/mTOR enzyme, thereby disrupting downstream signaling and impeding cancer cell growth. uin-malang.ac.iduin-malang.ac.id

Table 1: In Silico Docking Results of this compound and Related Compounds against PI3K/mTOR (5OQ4)

| Compound | Rerank Score (RS) |

|---|---|

| This compound | -56.9496 |

| Heliannuol B | -70.83646 |

| Heliannuol C | -61.3292 |

| Heliannuol D | -49.61646 |

| Heliannuol E | -75.5164 |

| Bimiralisib (Reference) | Not specified in provided text |

Data from in silico docking simulations predicting the binding affinity to the PI3K/mTOR receptor. A lower Rerank Score indicates a potentially stronger binding affinity. uin-malang.ac.idscispace.com

Estrogen Receptor β (ERβ) has emerged as a potential therapeutic target in gliomas, as its activation can lead to antiproliferative effects. chemoprev.orgresearchgate.net In silico predictions suggest that this compound and its analogs may act as agonists for ERβ. chemoprev.orgresearchgate.net By binding to this receptor, they could potentially inhibit the proliferation of glioma cells. chemoprev.org The interaction of this compound with specific amino acid residues within the binding pocket of these receptors is thought to be key to its activity. uin-malang.ac.idscispace.com

Table 2: In Silico Docking Results of this compound and Related Compounds against Estrogen Receptor β (2I0G)

| Compound | Rerank Score |

|---|---|

| This compound | Not specified in provided text |

| Heliannuol B | Not specified in provided text |

| Heliannuol C | Not specified in provided text |

| Heliannuol D | Not specified in provided text |

| Heliannuol E | Not specified in provided text |

| Erteberel (Reference) | Lower than Heliannuols |

In silico studies predict that Heliannuols have a higher rerank score (indicating potentially weaker binding) than the reference compound Erteberel. chemoprev.org

Further research is needed to validate these computational findings through extensive in vitro and in vivo studies to fully elucidate the anticancer potential and mechanisms of action of this compound.

Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Anti-angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and progression. researchgate.net Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor in the pro-angiogenic pathway, and its overexpression is linked to cancer cell proliferation. researchgate.net Inhibiting this receptor is a primary strategy for disrupting tumor angiogenesis. researchgate.net

In silico studies have been performed to predict the anti-angiogenic potential of this compound by modeling its interaction with VEGFR-2. researchgate.net Molecular docking simulations, which predict the binding affinity between a ligand (like this compound) and a protein receptor (VEGFR-2), have shown that this compound has a moderate binding affinity for VEGFR-2. researchgate.net These simulations identified key interactions between this compound and specific amino acid residues, namely Glu885 and Asp1046, within the receptor's binding site, which are thought to be responsible for its potential anti-angiogenic effect. researchgate.net

Table 1: In Silico Docking Results of Heliannuols against VEGFR-2

| Compound | Rerank Score (RS) | Interacting Amino Acid Residues |

|---|---|---|

| This compound | -56.9496 | Glu885, Asp1046 |

| Heliannuol B | -70.8364 | Glu885, Asp1046 |

| Heliannuol C | -61.3292 | Glu885, Asp1046 |

| Heliannuol D | -49.6164 | Glu885, Asp1046 |

| Heliannuol E | -75.5164 | Glu885, Asp1046 |

| Sorafenib (Reference) | -128.0683 | Not Specified |

Source: In Silico Prediction of The Antiangiogenesis Activity of Heliannuol Lactone sesquiterpenes Compounds from Sunflower (Heliannthus annuus L.) researchgate.net

Modulation of Phosphoinositide 3-kinase (PI3K)/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, survival, and growth. uin-malang.ac.id Dysregulation of this pathway is a common feature in many cancers, making it a significant target for anticancer drug development. uin-malang.ac.id The benzoxepine (B8326511) ring structure found in heliannuols is associated with the inhibition of the PI3K enzyme. uin-malang.ac.id

An in silico study investigated the potential of this compound to inhibit the dual PI3K/mTOR enzyme. uin-malang.ac.id The study predicted the interaction between this compound and the PI3K/mTOR receptor (PDB ID: 5OQ4). uin-malang.ac.id The results indicated that while this compound and other heliannuols do show inhibitory potential against the PI3K/mTOR enzyme, their predicted binding affinity was less than that of the reference inhibitor, Bimiralisib. uin-malang.ac.id

Table 2: In Silico Docking Results of Heliannuols against PI3K/mTOR

| Compound | Rerank Score |

|---|---|

| This compound | -91.1398 |

| Heliannuol B | -97.5816 |

| Heliannuol C | -95.1274 |

| Heliannuol D | -95.9085 |

| Heliannuol E | -102.812 |

| Bimiralisib (Reference) | -132.899 |

Source: In Silico study on the effect of this compound, B, C, D, E compounds of Sunflower (Helianthus annuus L.) on dual PI3K/mTOR (5OQ4) Enzyme uin-malang.ac.id

Interaction with Estrogen Receptor Beta (ERβ) Agonists

Estrogen Receptor Beta (ERβ) has emerged as a potential therapeutic target, particularly in gliomas, due to its antiproliferative effects. researchgate.net Ligands that act as agonists for ERβ can inhibit the proliferation of glioma cells, offering a novel therapeutic avenue. researchgate.net

The potential interaction of this compound with ERβ has been explored through in silico modeling. researchgate.net A study aimed to predict the ability of heliannuols to act as ERβ agonists. researchgate.net The molecular docking results showed that heliannuols, including this compound, interact with amino acids in the ERβ binding pocket that are also similar to those engaged by the known ERβ agonist, Erteberel. researchgate.net However, the rerank scores indicated that Erteberel still had a stronger predicted binding affinity compared to the heliannuol compounds. researchgate.net

Table 3: In Silico Docking Results of Heliannuols against Estrogen Receptor β

| Compound | Rerank Score | Similar Interacting Amino Acid w/ Erteberel |

|---|---|---|

| This compound | -81.0827 | Yes |

| Heliannuol B | -88.9416 | Yes |

| Heliannuol C | -84.2882 | Yes |

| Heliannuol D | -81.7163 | Yes |

| Heliannuol E | -91.9567 | Yes |

| Erteberel (Reference) | -102.261 | Not Applicable |

Source: In Silico prediction of this compound, B, C, D, and E compounds on estrogen receptor β Agonists researchgate.net

In Silico Modeling for Activity Prediction and Ligand-Receptor Interactions

As detailed in the preceding sections, the primary method for investigating the biological activities of this compound has been through in silico modeling. These computational techniques are instrumental in the early stages of drug discovery for predicting the potential of a compound to interact with specific biological targets.

Molecular docking simulations have been the main tool used to evaluate this compound. researchgate.netuin-malang.ac.idresearchgate.net These models calculate the binding energy, represented by parameters like the rerank score (RS), to estimate the affinity between this compound and receptors such as VEGFR-2, PI3K/mTOR, and ERβ. researchgate.netuin-malang.ac.idresearchgate.net The validation of these docking methods is typically confirmed by ensuring the Root Mean Square Deviation (RMSD) value is less than 2 Å, which indicates a reliable simulation. researchgate.netuin-malang.ac.id Furthermore, these studies identify the specific amino acid residues within the receptor's active site that form hydrogen bonds or have steric interactions with the ligand, providing insights into the molecular basis of the predicted activity. researchgate.net

Other Documented Biological Activities of this compound (e.g., Antimicrobial, if directly linked)

Heliannuols as a class of compounds are known for their allelopathic properties, which is a plant's ability to produce biochemicals that influence the germination, growth, survival, and reproduction of other organisms. benthamscience.com While extracts from Helianthus annuus have demonstrated antimicrobial activities, specific studies focusing directly on the antimicrobial properties of this compound are not extensively documented. ums.ac.id A literature review on the antibacterial activity of sunflower extracts identified Heliannuol D and Heliannuol M as bioactive components, but did not specifically mention this compound. ums.ac.id Therefore, while the broader class of compounds and plant extracts show promise, direct evidence linking this compound to antimicrobial activity is limited in the current scientific literature.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Heliannuol a

Elucidation of Essential Structural Features for Biological Activity

SAR studies on Heliannuol A and its related compounds have pinpointed several crucial molecular features that govern their biological, particularly phytotoxic, activity. These investigations have systematically explored how modifications to the core structure of heliannuols impact their effects on various plant species.

A pivotal element for the bioactivity of this class of compounds is the presence of the heterocyclic ring fused to the aromatic ring. researchgate.net Studies comparing heliannuols to their open-chain precursors, such as Helibisabonol A and B, have demonstrated that the cyclic structure is essential for significant biological effects. researchgate.net The open-chain counterparts were found to be largely inactive in Petri dish bioassays and exhibited lower activity in other tests. researchgate.net

The size of this heterocyclic ring is another critical determinant of activity. A clear trend has been observed where an eight-membered ring, as seen in this compound, confers greater phytotoxic activity than a seven or six-membered ring. researchgate.net This suggests that the spatial arrangement and conformation endowed by the eight-membered ring are optimal for interaction with its biological target.

Furthermore, the positioning of the hydroxyl group on the molecule significantly influences its bioactivity. Compounds where the hydroxyl group is located on the heterocyclic ring, such as in the case of 7,11-heliannuols (like this compound), are generally more active than those with the hydroxyl group on the isopropyl side chain. researchgate.net The stereochemistry of the chiral centers within the molecule is also of paramount importance. For instance, a comparison between Heliannuol G and its epimer at the C-8 position, Heliannuol H, revealed a substantial difference in their biological activity, underscoring the specific three-dimensional structure required for potent effects. researchgate.net

The following table summarizes the inhibitory effects of selected heliannuols and their derivatives on the growth of cress and oat, illustrating some of these structural requirements.

| Compound | Test Organism | Inhibitory Activity | Reference |

| (-)-Heliannuol E | Cress | Apparent Inhibition | nih.gov |

| (+)-Heliannuol E | Cress | Apparent Inhibition | nih.gov |

| (+/-)-Heliannuol E | Cress | Apparent Inhibition | nih.gov |

| (-)-Heliannuol E | Oat Roots | Apparent Inhibition | nih.gov |

| (+)-Heliannuol E | Oat Roots | No Inhibitory Activity | nih.gov |

| Brominated Chromans (Synthetic) | Cress & Oat | Apparent Inhibition | nih.gov |

| Tetrahydrobenzo[b]oxepins (Synthetic) | Cress & Oat | Apparent Inhibition | nih.gov |

Rational Design and Synthesis of this compound Analogs for Optimized Bioactivity

The insights gained from SAR studies provide a foundation for the rational design and synthesis of this compound analogs with potentially enhanced or more selective bioactivity. The overarching goal is to leverage the understanding of key structural features to create novel molecules with improved properties. While much of the synthetic effort has focused on the total synthesis of the natural heliannuols, the principles of rational design are being applied to explore the chemical space around this scaffold. researchgate.netnih.gov

One of the key strategies in the rational design of analogs is to modify the core structure in a controlled manner to probe the effects of these changes on activity. For example, based on the finding that the heterocyclic ring is crucial for activity, synthetic efforts could be directed towards creating analogs with altered ring sizes or with different substituents on the ring to fine-tune the biological effect. The synthesis of various tetrahydrobenzo[b]oxepin derivatives is a step in this direction, allowing for an assessment of how changes to this part of the molecule impact its growth-inhibitory properties. nih.gov

The observation that the position of the hydroxyl group is critical for activity also informs the rational design of new analogs. Synthetic routes can be devised to place hydroxyl groups at different positions on the heliannuol framework to explore the potential for enhanced interactions with biological targets. Similarly, the importance of stereochemistry suggests that asymmetric synthesis of specific stereoisomers is a promising avenue for developing more potent compounds. The enantioselective synthesis of heliannuols is a testament to the efforts in this area. researchgate.net

While the synthesis of direct analogs of this compound with the explicit goal of optimizing bioactivity based on a predictive model is an emerging area, the synthesis of related structures, such as brominated chromans, has provided valuable comparative data. nih.gov These synthetic efforts, guided by the foundational SAR data, are crucial for developing a more comprehensive understanding of how to modulate the bioactivity of this class of compounds and for potentially developing new agrochemicals or therapeutic agents. researchgate.netfrontiersin.orgresearchgate.net

Computational Approaches in SAR/QSAR Analysis for Predictive Modeling

In recent years, computational methods, particularly in silico molecular docking and QSAR studies, have become increasingly valuable tools for investigating the biological activity of this compound and its congeners. These approaches offer a way to predict the interactions of these compounds with biological targets at a molecular level and to build predictive models for their activity.

Several in silico studies have focused on the potential anticancer properties of heliannuols, including this compound. These studies have employed molecular docking simulations to predict the binding affinity of heliannuols to various protein targets implicated in cancer, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Estrogen Receptor β (ERβ), and the dual PI3K/mTOR enzyme. researchgate.net

In these docking studies, the heliannuol structures are computationally placed into the binding site of the target protein, and a scoring function is used to estimate the binding affinity. For example, in a study investigating the interaction with ERβ, this compound was shown to form a hydrogen bond with the amino acid residue Leu 339 in the binding pocket. researchgate.net The calculated binding energy, often represented as a rerank score, provides a prediction of how strongly the compound might interact with the receptor.

These computational models also allow for the prediction of physicochemical properties and potential toxicity. Tools like pkCSM and Protox II are used to forecast parameters based on Lipinski's Rule of Five, as well as to predict absorption, distribution, metabolism, and excretion (ADME) properties and toxicity profiles. researchgate.net

The following table presents a summary of in silico data for this compound and related compounds from a study on their interaction with the Estrogen Receptor β.

| Compound | Hydrogen Bond Interactions | Rerank Score | Predicted Toxicity Class | Reference |

| This compound | Leu 339 (3.09 Å) | -69.988 | 4 | researchgate.net |

| Heliannuol B | - | -72.313 | 4 | researchgate.net |

| Heliannuol C | - | -70.814 | 4 | researchgate.net |

| Heliannuol D | - | -70.814 | 5 | researchgate.net |

| Heliannuol E | Glu 305 (2.60 Å), Thr 299 (3.11 Å), Val 487 (3.12 Å) | -80.245 | 4 | researchgate.net |

These computational approaches are instrumental in building QSAR models, where statistical methods are used to correlate the structural descriptors of a series of compounds with their experimentally determined biological activity. While a specific, validated QSAR model for this compound is not yet widely published, the existing in silico data provides a strong foundation for the future development of such predictive models. These models will be crucial for prioritizing the synthesis of new analogs with a higher probability of desired biological activity.

Pre Clinical Investigations and Translational Potential of Heliannuol a

Evaluation in In Vitro Biological Models for Lead Compound Identification

The initial screening of Heliannuol A's biological activity has been predominantly conducted using in vitro models. These studies are crucial for identifying its primary effects and mechanism of action, thereby establishing it as a potential lead compound for further development.

The most pronounced activity of this compound observed in vitro is its allelopathic and phytotoxic nature. rsc.orgjst.go.jp Allelopathy refers to the chemical inhibition of one plant by another, and compounds like this compound are believed to be responsible for the sunflower's ability to suppress the growth of nearby weeds. researchgate.netjst.go.jp Laboratory bioassays have consistently demonstrated its potent inhibitory effects on the germination and growth of various plant species. For instance, in a study involving the supercritical fluid extraction of bioactive compounds from sunflower leaves, this compound was among the most active metabolites tested. nih.gov It showed significant inhibitory effects in the etiolated wheat coleoptile bioassay and, when tested on tomato seeds, its activity was comparable to that of a commercial herbicide. nih.gov This strong phytotoxicity makes this compound a desirable target for synthetic chemists and a candidate for natural herbicide development. rsc.orgjst.go.jpresearchgate.net

Beyond its effects on plants, recent in silico studies have explored the pharmaceutical potential of this compound, particularly in oncology. These computational models predict the compound's interaction with specific molecular targets involved in cancer progression. One study investigated the effect of several heliannuols on the dual PI3K/mTOR signaling pathway, which is central to cell proliferation, metabolism, and survival, and is often overactive in cancer. uin-malang.ac.idugm.ac.id Another in silico analysis predicted the anti-angiogenic activity of this compound by modeling its interaction with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key receptor in the formation of new blood vessels that supply tumors. scispace.com While these are predictive models, they provide a strong rationale for pursuing in vitro cell-based assays to confirm these anticancer activities. The same studies also predicted favorable physicochemical properties for this compound, suggesting it may be well-absorbed and have good permeability, which are desirable characteristics for a drug candidate. uin-malang.ac.idscispace.com

| In Vitro Model Type | Target Organism/System | Observed Effect | Key Findings |

| Phytotoxicity Bioassay | Wheat Coleoptiles | Growth Inhibition | This compound demonstrated noteworthy activity affecting germination. nih.gov |

| Phytotoxicity Bioassay | Tomato (Solanum lycopersicum) seeds | Germination Inhibition | Activity was found to be similar to a commercial herbicide. nih.gov |

| In Silico Molecular Docking | Dual PI3K/mTOR enzyme (5OQ4) | Potential Inhibition | Predicted to interact with a key cancer signaling pathway. uin-malang.ac.idugm.ac.id |

| In Silico Molecular Docking | VEGFR-2 (PDB ID: 3WZE) | Potential Inhibition | Predicted to have anti-angiogenic activity by interacting with key amino acid residues (Glu885, Asp1046). scispace.com |

Assessment in Relevant In Vivo Animal Models for Efficacy Studies

Currently, there is a notable absence of published in vivo efficacy studies for this compound in animal models. The research focus has remained on its synthesis, isolation, and in vitro phytotoxic properties. rsc.orgjst.go.jpnih.gov While in vitro and in silico models provide essential preliminary data, in vivo testing is a critical next step to validate these findings in a complex biological system. nih.govnih.gov Such studies are necessary to understand the compound's behavior, efficacy, and potential interactions within a living organism before it can be considered for translational development into a therapeutic agent. nih.gov

Although direct in vivo efficacy data is lacking, preliminary toxicological predictions have been made using computational tools. An in silico toxicity analysis predicted an LD50 value for this compound, placing it in toxicity class 4 (300 < LD50 ≤ 2000 mg/kg). uin-malang.ac.id This prediction suggests a degree of toxicity that would need to be carefully evaluated in future preclinical animal studies. These in vivo studies would be essential to establish a safety profile and determine a therapeutic window for any potential pharmaceutical applications. nih.gov

Future Prospects in Pharmaceutical and Agrochemical Development

The existing body of research, while preliminary, outlines a clear dual trajectory for the future development of this compound.

In the pharmaceutical realm, the future of this compound is contingent on validating the promising in silico findings. uin-malang.ac.idscispace.com The prediction that it targets key cancer pathways like PI3K/mTOR and VEGFR-2 provides a solid foundation for its investigation as an anticancer agent. researchgate.netuin-malang.ac.idscispace.com The immediate next steps should involve in vitro screening against a panel of cancer cell lines to confirm its cytotoxic and anti-proliferative effects. Positive results would then warrant progression to in vivo animal models of cancer to assess efficacy and safety. Given that the benzoxepine (B8326511) ring, a core feature of this compound's structure, is present in other compounds with demonstrated anticancer activity, this line of inquiry is well-justified. uin-malang.ac.id The continued exploration of innovative synthetic strategies will be vital to produce the quantities of this compound needed for extensive preclinical testing. researchgate.net

Conclusion and Future Perspectives in Heliannuol a Research

Synthesis of Current Knowledge and Identification of Research Gaps

Heliannuol A, a sesquiterpenoid with a distinctive benzoxocane structure, was first isolated from the sunflower (Helianthus annuus). benthamscience.commdpi.com Its discovery has spurred considerable interest within the phytochemical and synthetic chemistry communities due to its notable allelopathic properties. benthamscience.comresearcher.life Allelochemicals like this compound are secondary metabolites that can influence the growth and development of other organisms in their vicinity. researchgate.netresearchgate.net Research has established that heliannuols, as a class of compounds, exhibit these allelopathic effects, with this compound being a primary example. benthamscience.com The unique carbon skeleton of this compound and its biological activity have made it a target for total synthesis, leading to the development of various synthetic strategies. benthamscience.comwwu.edursc.orgrsc.org

Despite the progress in synthesizing this compound and understanding its basic biological role as an allelochemical, significant research gaps remain. While its inhibitory effects on plant germination and growth are acknowledged, the precise molecular mechanisms underlying this activity are not fully elucidated. researchgate.net The specific biochemical pathways and target sites within the plant that this compound interacts with are still largely unknown. Furthermore, the full extent of its biological activities beyond allelopathy is an area that requires more in-depth investigation. For instance, some studies have begun to explore the potential anticancer activities of related heliannuol compounds due to their benzoxepine (B8326511) ring, but specific research on this compound in this context is limited. researchgate.netscispace.com There is also a need to explore a wider range of organisms to understand the selectivity and spectrum of its biological effects. A significant gap also exists in the large-scale, efficient, and environmentally friendly synthesis of this compound, which is crucial for enabling more extensive biological and pharmacological studies. researchgate.net

Emerging Research Avenues and Methodological Advancements for this compound

The future of this compound research is poised for significant advancements, driven by emerging research avenues and new methodologies. A key emerging area is the deeper exploration of its pharmacological potential. Initial computational studies on related heliannuols suggest potential interactions with targets relevant to cancer, such as phosphoinositide 3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). scispace.com Future research should extend these in silico predictions to experimental validation with this compound, potentially uncovering novel therapeutic applications.

Methodological advancements are also set to play a crucial role. In the realm of chemical synthesis, the development of more efficient and stereoselective synthetic routes is a primary focus. researchgate.net Techniques like ring-closing metathesis and palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, have already been employed in the synthesis of this compound and its analogs. mdpi.comrsc.org Future efforts will likely focus on improving the sustainability and scalability of these synthetic strategies, potentially incorporating green chemistry principles and enzymatic catalysis. cas.org

Furthermore, advancements in analytical and computational chemistry are expected to accelerate research. The use of quantum chemical simulations of NMR parameters is becoming an invaluable tool for the structural elucidation and verification of complex natural products like heliannuols, helping to prevent structural misassignments. researcher.liferesearchgate.net These computational methods, combined with modern spectroscopic techniques, will provide a more accessible and reliable means for characterizing this compound and its derivatives. researchgate.net

Interdisciplinary Approaches to Uncover New Applications of this compound

Unlocking the full potential of this compound will necessitate a move towards more interdisciplinary research. A synergistic approach combining natural product chemistry, chemical biology, and materials science could lead to novel applications. jncasr.ac.in For example, the allelopathic properties of this compound could be harnessed in agriculture. An interdisciplinary collaboration between chemists and agricultural scientists could explore its potential as a natural herbicide, focusing on its selectivity, environmental fate, and effective application methods. github.ioslu.se

The intersection of chemistry and medicine offers another promising frontier. jncasr.ac.in Investigating the pharmacological properties of this compound requires a collaborative effort between synthetic organic chemists, pharmacologists, and molecular biologists. Such collaborations would facilitate the synthesis of analogs, the screening for various biological activities, and the elucidation of the mechanisms of action at a molecular level. researchgate.net

Q & A

Q. What are the primary molecular targets of Heliannuol A in anticancer research?

this compound has been identified as a potential inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and an agonist of Estrogen Receptor Beta (ERβ). Computational studies reveal its binding to VEGFR-2 residues Glu885 and Asp1046, which are critical for antiangiogenic activity . For ERβ, molecular docking shows interactions with residues like Leu 339 (stereochemical bonds) and others involved in receptor activation, suggesting dual therapeutic potential in cancers like glioblastoma .

Q. How does this compound comply with Lipinski’s Rule of Five (RO5) for drug-likeness?

this compound adheres to Lipinski’s criteria: molecular weight <500 Da, log P <5, hydrogen bond donors (HBD) ≤5, and hydrogen bond acceptors (HBA) ≤10. These properties predict favorable intestinal absorption and blood-brain barrier (BBB) penetration, critical for targeting brain cancers . Its topological polar surface area (TPSA) of <80 Ų further supports BBB permeability .

Q. What computational tools are commonly used to predict this compound’s pharmacokinetics and toxicity?

Studies employ pkCSM for physicochemical and ADMET properties (e.g., CYP450 interactions, BBB penetration) and Protox II for toxicity profiling (e.g., LD50, organ toxicity). Molecular docking software like Molegro Virtual Docker validates interactions with targets like VEGFR-2 and ERβ .

Advanced Research Questions

Q. How do the binding modes of this compound with VEGFR-2 differ from established inhibitors like Sorafenib?

this compound binds to VEGFR-2’s Glu885 and Asp1046 residues via non-covalent interactions, whereas Sorafenib occupies deeper pockets with distinct hydrogen bonding and steric interactions. This divergence suggests alternative mechanisms for antiangiogenic activity, necessitating functional assays to compare efficacy .

Q. What methodological approaches are recommended to validate the in silico-predicted binding affinity of this compound with ERβ?

In vitro assays such as fluorescence polarization or surface plasmon resonance (SPR) can quantify binding kinetics. Additionally, ERβ transcriptional activation assays (e.g., luciferase reporter systems) in glioblastoma cell lines would confirm agonistic activity . Molecular dynamics simulations (e.g., GROMACS) could further refine interaction stability .

Q. How can researchers resolve contradictions in toxicity predictions for this compound across computational models?

While Protox II classifies this compound as Category 4 (LD50 300–2000 mg/kg), pkCSM predicts low hepatotoxicity and non-inhibition of cardiac channels. To reconcile this, dose-response studies in rodent models and cytotoxicity assays (e.g., MTT on normal cell lines) are essential to validate safety margins .

Q. What experimental strategies are needed to confirm this compound’s antiangiogenic efficacy beyond computational predictions?

Use endothelial cell migration assays (e.g., scratch assay) and tube formation assays to assess vascular disruption. In vivo models, such as chick chorioallantoic membrane (CAM) or xenograft tumors, can quantify tumor vascularization inhibition. Correlate results with VEGFR-2 phosphorylation levels via Western blot .

Q. How does the stereochemical configuration of this compound influence its interaction with ERβ?

Molecular docking reveals that this compound’s benzoxazinone ring forms stereospecific hydrogen bonds with ERβ’s Leu 339 and His 475. Mutagenesis studies (e.g., alanine scanning of key residues) could validate these interactions, while NMR or X-ray crystallography would resolve 3D binding conformations .

Methodological Considerations

Q. What are the limitations of relying solely on Lipinski’s rules for this compound’s drug development?

While Lipinski’s rules predict absorption, they do not account for active transport mechanisms (e.g., OCT2) or tissue-specific distribution. This compound’s low solubility (predicted via pkCSM) may require formulation optimization (e.g., nanoencapsulation) despite RO5 compliance .

Q. How can researchers address discrepancies between in silico and in vitro binding affinity data for this compound?

Discrepancies may arise from force field approximations in docking software. Validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics or compare with cryo-EM structures of ligand-receptor complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.